Fmoc-(s)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid
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Overview
Description
Fmoc-(s)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid is a synthetic compound used primarily in the field of organic chemistry. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions. The compound also features a dichlorobenzyl group, which adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(s)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid typically involves multiple steps. One common method includes the protection of the amino group with the Fmoc group, followed by the introduction of the dichlorobenzyl group through a series of reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. For example, photochemical benzylic bromination using in situ generated bromine in a continuous flow mode has been reported to achieve high throughput and mass efficiency .
Chemical Reactions Analysis
Types of Reactions
Fmoc-(s)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the dichlorobenzyl group.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorobenzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and the use of organic solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated derivatives, while reduction could lead to the formation of simpler benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-(s)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid is used in peptide synthesis as a building block. The Fmoc group protects the amino group during the synthesis process, allowing for the sequential addition of amino acids.
Biology
In biological research, this compound can be used to study protein interactions and enzyme functions. The dichlorobenzyl group can be modified to introduce various functional groups, enabling the study of different biological pathways.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The dichlorobenzyl group has been associated with antimicrobial activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Fmoc-(s)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing for selective reactions at other sites. The dichlorobenzyl group can interact with various enzymes and proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Fmoc-®-3-amino-3-(2,3-dichlorophenyl)propanoic acid
- Fmoc-(s)-3-amino-3-(2,3-dichlorophenyl)propanoic acid
Uniqueness
Fmoc-(s)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid is unique due to the specific positioning of the dichlorobenzyl group and the presence of the Fmoc protecting group. This combination of features allows for selective reactions and modifications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C25H21Cl2NO4 |
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Molecular Weight |
470.3 g/mol |
IUPAC Name |
(2S)-2-[(2,3-dichlorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H21Cl2NO4/c26-22-11-5-6-15(23(22)27)12-16(24(29)30)13-28-25(31)32-14-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-11,16,21H,12-14H2,(H,28,31)(H,29,30)/t16-/m0/s1 |
InChI Key |
ZANBNMRUVUWFON-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CC4=C(C(=CC=C4)Cl)Cl)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=C(C(=CC=C4)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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